molecular formula C15H20N2O2 B2444132 4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide CAS No. 1351611-27-2

4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2444132
CAS No.: 1351611-27-2
M. Wt: 260.337
InChI Key: OJXJOKKTOMFHSR-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group attached to the benzamide moiety, along with a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Coupling with Benzamide: The final step involves coupling the pyrrolidinone derivative with benzamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-oxopyrrolidin-3-yl)carbamate
  • tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate
  • N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzamide

Uniqueness

4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and binding interactions, while the pyrrolidinone ring contributes to its stability and solubility.

Properties

IUPAC Name

4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)11-6-4-10(5-7-11)14(19)17-12-8-13(18)16-9-12/h4-7,12H,8-9H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXJOKKTOMFHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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